3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid” is a chemical compound with the linear formula C10H7BrO4 . It is also known by its CAS Number: 155814-21-4 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C10H7BrO4/c11-7-4-9-8(14-5-15-9)3-6(7)1-2-10(12)13/h1-4H,5H2,(H,12,13)/b2-1+ .Physical and Chemical Properties Analysis
This compound has a molecular weight of 271.07 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Processes : The compound has been utilized in various synthesis processes. Deng Yong (2010) investigated a practical and convenient process for synthesizing a closely related compound, demonstrating the potential utility of similar structures in chemical synthesis (Deng, 2010). Additionally, Dao et al. (2018) explored microwave-assisted cyclization under mildly basic conditions, indicating the relevance of such compounds in advanced synthesis techniques (Dao et al., 2018).
Applications in Dye-Sensitized Solar Cells
Dye-Sensitized Solar Cells (DSSCs) : Kumaran et al. (2021) detailed the synthesis, characterization, and application of similar compounds in dye-sensitized solar cells, highlighting their role in improving photovoltaic performance (Kumaran et al., 2021). The study emphasized the effectiveness of the non-planar structure of the synthesized compounds in reducing dye aggregation and conjugation.
Molecular Engineering
Organic Sensitizers : Kim et al. (2006) discussed the molecular engineering of organic sensitizers comprising donor, electron-conducting, and anchoring groups, which included structures related to the compound . This research demonstrated the potential of such compounds in enhancing incident photon to current conversion efficiency (Kim et al., 2006).
Photochromic Polymer Materials
Photochromic Properties : Zhi-fan (2012) studied the synthesis of spirooxazines containing carboxyl and phenolic hydroxyl groups, showing the relevance of similar structures in developing photochromic polymer materials with improved properties (Zhi-fan, 2012).
Polymer Modification
Hydrogel Modification : Aly et al. (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, indicating the potential of related structures in creating polymers with enhanced biological activities for medical applications (Aly et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO4/c11-7-4-9-8(14-5-15-9)3-6(7)1-2-10(12)13/h1-4H,5H2,(H,12,13)/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFYPFARGVBVGX-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301208939 |
Source
|
Record name | (2E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301208939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155814-21-4 |
Source
|
Record name | (2E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155814-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301208939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.